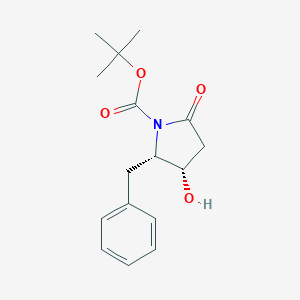

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Deprotection and Functionalization

The Boc group is cleaved under acidic or fluoride-mediated conditions , facilitating further modifications:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc deprotection | Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) | Generates a free amine intermediate, enabling alkylation or acylation |

For example, alkylation of the deprotected amine with benzyl bromide proceeds with total stereospecificity (>99% diastereomeric excess) at the C4 position, yielding C4-benzyl derivatives (e.g., (2S,4R)-4-benzyl-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate) .

Comparative Reactivity Table

Mechanistic Insights

-

Reduction Step : The NaBH₄-mediated reduction likely proceeds via a chelation-controlled mechanism, favoring the (2S,3S) diastereomer due to the hydroxyl group’s directing effect .

-

Alkylation Stereospecificity : The rigid pyrrolidine ring enforces axial attack, leading to exclusive (2S,4R) configurations in C4-benzyl derivatives .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of analogs of this compound, demonstrating that modifications to the benzyl group can enhance biological activity against specific targets in pain management .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules.

Synthetic Pathways:

Researchers have developed several synthetic pathways utilizing this compound as an intermediate. Notably, its use in the synthesis of pyrrolidine-based compounds has been highlighted due to its ability to introduce chirality into the final products .

Material Science

Polymer Chemistry:

The compound's properties are also being explored in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Insights:

Studies have shown that incorporating pyrrolidine derivatives into polymer systems can improve their resilience and functionality. This application is particularly relevant in developing advanced materials for biomedical applications .

Table 1: Comparison of Biological Activities

| Compound Variant | Biological Activity | Reference |

|---|---|---|

| This compound | Moderate analgesic effects | |

| Modified Benzyl Derivative | Enhanced anti-inflammatory |

Table 2: Synthetic Pathways

Mecanismo De Acción

The mechanism of action of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups in the pyrrolidine ring can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.

Actividad Biológica

tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a pyrrolidine ring, which is known for its biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molar Mass : 291.34 g/mol

- CAS Number : 109579-10-4

- MDL Number : MFCD12026858

- Hazard Classification : Irritant

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in combating bacterial infections. The compound exhibits notable antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | MRSA |

| This compound | 32 | Acinetobacter baumannii |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit the growth of these pathogens, suggesting its potential as an antibacterial agent.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Compounds with similar structures have been shown to inhibit key enzymes involved in cell division and replication.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives found that this compound demonstrated significant antibacterial properties against WHO priority pathogens. The study indicated that at concentrations as low as 16 μg/mL, the compound inhibited MRSA growth by over 99% in vitro .

Case Study 2: Structure Activity Relationship (SAR)

Research focusing on the SAR of related compounds revealed that modifications to the benzyl group could enhance the antibacterial activity of pyrrolidine derivatives. Specifically, introducing electron-withdrawing groups on the aromatic ring improved potency against resistant strains . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Propiedades

IUPAC Name |

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCMRNCSQPXAI-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.